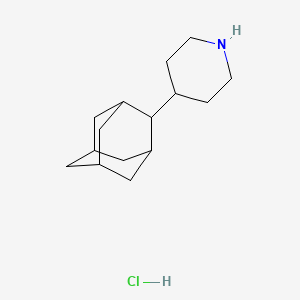
4-(Adamantan-2-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Adamantan-2-yl)piperidine hydrochloride is a chemical compound that combines the structural features of adamantane and piperidine. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while piperidine is a six-membered nitrogen-containing heterocycle. The combination of these two structures results in a compound with interesting chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-2-yl)piperidine hydrochloride typically involves the reaction of adamantane derivatives with piperidine. One common method includes the reduction of quaternary adamantan-1-ylpyridinium salts with sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . This process yields adamantyl-containing phenylpiperidines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the adamantane or piperidine moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-(Adamantan-2-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(Adamantan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological membranes, potentially altering their properties and affecting cellular processes. The piperidine ring can interact with neurotransmitter receptors and enzymes, influencing neurological and psychiatric functions .
Comparison with Similar Compounds
Similar Compounds
Adamantane: A tricyclic hydrocarbon with a similar cage-like structure.
Piperidine: A six-membered nitrogen-containing heterocycle.
Amantadine: A derivative of adamantane used as an antiviral and antiparkinsonian drug.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
4-(Adamantan-2-yl)piperidine hydrochloride is unique due to the combination of the adamantane and piperidine structures. This combination imparts the compound with distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C15H26ClN |
|---|---|
Molecular Weight |
255.82 g/mol |
IUPAC Name |
4-(2-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-3-16-4-2-12(1)15-13-6-10-5-11(8-13)9-14(15)7-10;/h10-16H,1-9H2;1H |
InChI Key |
HIWILRWOPXUFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C3CC4CC(C3)CC2C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
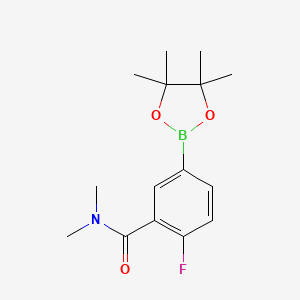
![[(3S)-3-cyclohexyloxiran-2-yl]methanol](/img/structure/B11757358.png)
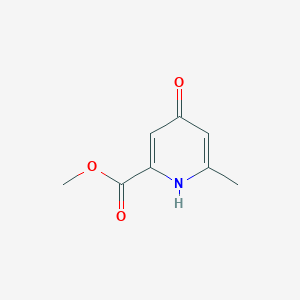
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)
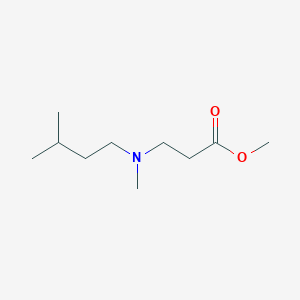
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)
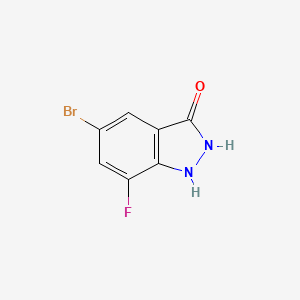
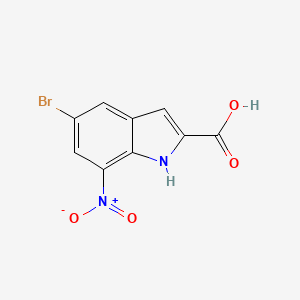
![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)

